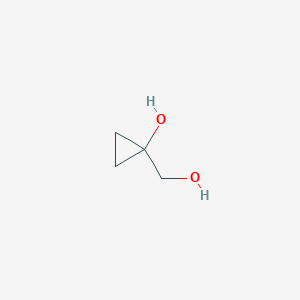

1-(Hydroxymethyl)cyclopropanol

Description

Properties

IUPAC Name |

1-(hydroxymethyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-4(6)1-2-4/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUXQVIOQVIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579145 | |

| Record name | 1-(Hydroxymethyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42082-92-8 | |

| Record name | 1-(Hydroxymethyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Unique Potential of a Strained Bifunctional Building Block

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropanol: Properties, Synthesis, and Applications

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures with precise three-dimensional arrangements is paramount. Strained ring systems, in particular, offer a unique combination of conformational rigidity and latent reactivity that can be harnessed to construct complex molecular targets. This compound, a geminal diol on a cyclopropane scaffold, represents a compelling yet underutilized building block. Its structure marries the high ring strain energy of the cyclopropane ring with the synthetic versatility of two distinct hydroxyl groups—one primary and one tertiary. This guide provides an in-depth examination of the fundamental properties, synthesis, and reactive profile of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its unique chemical attributes.

Core Physicochemical and Structural Properties

This compound is a low molecular weight, polar compound whose properties are dictated by its compact, strained structure and the presence of two hydrogen-bond-donating hydroxyl groups. These features influence its solubility, boiling point, and interaction with biological targets. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(hydroxymethyl)cyclopropan-1-ol | [1] |

| CAS Number | 42082-92-8 | [1][2] |

| Molecular Formula | C₄H₈O₂ | [1][3] |

| Molecular Weight | 88.11 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid (predicted) | - |

| Boiling Point | 68-70 °C @ 1 Torr | [2] |

| Density (Predicted) | 1.310 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.56 ± 0.20 | [2] |

| XLogP3-AA | -0.8 | [1][2] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1][3] |

| Hydrogen Bond Acceptors | 2 | [1][3] |

| Storage Conditions | Store sealed in a dry environment, preferably in a freezer at -20°C | [2] |

Strategies for Chemical Synthesis

The synthesis of this compound typically involves the reduction of a corresponding cyclopropane-1,1-dicarbonyl precursor. The most direct route involves the reduction of 1-hydroxy-1-cyclopropanecarboxylic acid or its ester derivatives. The choice of reducing agent is critical to ensure the complete reduction of the carboxylic acid or ester to the primary alcohol without inducing the premature ring-opening of the strained cyclopropanol ring.

Primary Synthetic Route: Reduction of a Carboxylate Precursor

A robust and scalable method for preparing this compound is the reduction of a suitable ester, such as ethyl or methyl 1-hydroxycyclopropane-1-carboxylate. Strong, non-nucleophilic hydride reagents are preferred for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice due to its high reactivity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: LiAlH₄ Reduction

Disclaimer: This protocol involves highly reactive and flammable reagents. All operations must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is assembled.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is used as the solvent. A suspension of lithium aluminum hydride (LiAlH₄, ~2.0 equivalents) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C using an ice bath.

-

Substrate Addition: Ethyl 1-hydroxycyclopropane-1-carboxylate (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is highly exothermic and must be performed with extreme caution.

-

Workup and Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration. The filter cake is washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to afford the final product as a clear oil.[2]

Predicted Spectroscopic and Analytical Profile

| Technique | Predicted Signature | Rationale / Comparison |

| ¹H NMR | δ 0.5-1.0 ppm (m, 4H): Diastereotopic protons of the cyclopropane ring.δ ~3.6 ppm (s, 2H): Methylene protons of the hydroxymethyl group.δ (variable, br s, 2H): Two hydroxyl protons (exchangeable with D₂O). | Cyclopropyl protons are highly shielded and appear far upfield.[4] The chemical shift of the CH₂OH group is typical for primary alcohols. |

| ¹³C NMR | δ ~15 ppm: CH₂ carbons of the cyclopropane ring.δ ~60-70 ppm: Quaternary carbon (C-OH).δ ~65-75 ppm: Methylene carbon (-CH₂OH). | The upfield shift of the cyclopropyl carbons is characteristic.[5] The carbons attached to oxygen atoms are deshielded and appear in the 60-75 ppm range. |

| IR Spectroscopy | ~3350 cm⁻¹ (broad, strong): O-H stretching vibration from the two alcohol groups.~2880-2960 cm⁻¹ (medium): C-H stretching of the sp³ hybridized carbons.~1050-1150 cm⁻¹ (strong): C-O stretching vibrations. | The broad O-H band is characteristic of hydrogen-bonded alcohols. C-O stretches for primary and tertiary alcohols fall in this region.[6][7] |

| Mass Spectrometry (EI) | m/z 88 (M⁺): Molecular ion peak.m/z 70 (M⁺ - H₂O): Loss of water.m/z 57 (M⁺ - CH₂OH): Loss of the hydroxymethyl radical. | Alcohols commonly undergo dehydration and alpha-cleavage. The loss of the hydroxymethyl group is a characteristic fragmentation pathway.[8] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from two core features: the inherent reactivity of the strained cyclopropanol ring and the presence of two modifiable hydroxyl groups.

Ring-Opening Reactions via Homoenolate Intermediates

Cyclopropanols are known to undergo facile ring-opening reactions under various conditions (acidic, basic, or metal-catalyzed) due to the release of approximately 27 kcal/mol of ring strain.[9] This transformation typically proceeds through a homoenolate intermediate, which can then be trapped by electrophiles. This reactivity makes cyclopropanols valuable synthons for γ-functionalized ketones. The presence of the hydroxymethyl group offers a handle for directing these reactions or for subsequent functionalization.

Caption: Conceptual pathway for the reactivity of the cyclopropanol moiety.

This unique reactivity has been exploited in various synthetic contexts, including cobalt-catalyzed couplings with alkynes to form β-alkenyl ketones or cyclopentenol derivatives.[10]

Application as a Bifunctional Intermediate

Beyond its ring-opening potential, this compound serves as a valuable building block for introducing the 1,1-disubstituted cyclopropane motif. The primary and tertiary hydroxyl groups exhibit differential reactivity, allowing for selective protection or functionalization, which is a key strategy in multi-step synthesis.

A notable application is in the synthesis of leukotriene receptor antagonists like Montelukast. While not a direct precursor in all reported syntheses, its derivatives, such as 1-(hydroxymethyl)cyclopropaneacetonitrile, are key intermediates.[11] These intermediates are constructed from precursors that establish the core 1,1-disubstituted cyclopropane structure, highlighting the importance of this molecular scaffold.

Safety, Handling, and Storage

As a flammable and potentially harmful chemical, proper handling of this compound is essential. The following is a summary of its known hazards based on GHS classifications.

| Hazard Class | GHS Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Eye Irritation | H319 | Causes serious eye irritation |

(Source: Aggregated GHS information from ECHA C&L Inventory)[1]

Handling and PPE Recommendations:

-

Engineering Controls: Work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. For long-term stability, storage in a freezer at -20°C is recommended.[2]

Conclusion

This compound is a potent synthetic building block whose value lies in the unique interplay between its strained cyclopropane core and its bifunctional nature. Its ability to undergo controlled ring-opening reactions provides access to linear carbon chains with functionality at the γ-position, a transformation that can be challenging to achieve through other means. Furthermore, its role as a compact scaffold for introducing geminally-substituted cyclopropane rings makes it a valuable asset in the synthesis of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to unlock its full potential in their synthetic endeavors.

References

-

PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Sekiguchi, Y., & Yoshikai, N. (2018). Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Chemical Science, 9(21), 4797–4802. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

-

PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(37), 7447-7463. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropanol. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1-Methylcyclopropanemethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). rel-(1R,2S)-1,2-Cyclopropanedimethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Hydroxymethyl)-1-methyl-2-isopropyl-2-vinylcyclopentane. Retrieved from [Link]

Sources

- 1. 1,1-Bis(hydroxymethyl)cyclopropane | C5H10O2 | CID 4101437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 1-CYCLOPROPYLETHANOL(765-42-4) IR Spectrum [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate | C6H10O3 | CID 11083913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(Hydroxymethyl)cyclopropanol chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-(Hydroxymethyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] this compound, a bifunctional derivative, represents a particularly intriguing building block. Its inherent ring strain, combined with the reactivity conferred by two distinct hydroxyl groups, makes it a versatile synthon for complex molecular architectures. This guide provides a comprehensive analysis of the core chemical principles governing this molecule, from its unique electronic structure and bonding to its synthesis and characteristic reactivity. We will explore the profound influence of ring strain, detail spectroscopic signatures for its unambiguous identification, and provide actionable experimental protocols for its synthesis and characterization, grounding all claims in authoritative scientific literature.

Part I: Molecular Architecture - The Strained Core

The chemical behavior of this compound is fundamentally dictated by the unique and highly strained nature of its three-membered ring. Understanding this core is essential for predicting its reactivity and leveraging it in synthesis.

Section 1.1: The Cyclopropane Ring: A High-Energy System

Unlike the comfortable, near-tetrahedral bond angles of ~109.5° found in acyclic alkanes or larger rings like cyclohexane, the carbon atoms in a cyclopropane ring are forced into a rigid triangular geometry with C-C-C bond angles of 60°.[2][3] This severe deviation from the ideal sp³ hybridization angle induces significant angle strain , a major component of the molecule's overall ring strain, which is approximately 28 kcal/mol.[4]

This strain manifests in a unique bonding model. The carbon-carbon sigma bonds are not formed from a direct, head-on overlap of sp³ hybrid orbitals. Instead, they are formed from orbitals with higher p-character that overlap at an angle, resulting in weaker, curved "bent bonds" or "banana bonds".[4][5] This outward curvature of the electron density means the C-C bonds have partial π-character, making the ring susceptible to reactions with electrophiles that are atypical for alkanes.

Furthermore, the planar nature of the ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, introducing additional torsional strain .[4][5] This combination of angle and torsional strain makes the cyclopropane ring a high-energy, spring-loaded system, eager to undergo ring-opening reactions to relieve this instability.[6]

Caption: 2D Structure of this compound.

Section 1.2: Influence of Hydroxyl and Hydroxymethyl Substituents

The two functional groups, a tertiary alcohol directly on the ring and a primary alcohol on the methyl substituent, significantly influence the molecule's properties:

-

Electronic Effects: The electron-withdrawing nature of the oxygen atoms can polarize the adjacent C-C bonds of the cyclopropane ring, further activating them towards nucleophilic attack or facilitating rearrangements.

-

Reactivity Differentiation: The tertiary alcohol at C1 is sterically more hindered and its C-O bond is part of the strained ring system. The primary alcohol of the hydroxymethyl group is more accessible. This difference allows for selective protection or functionalization, a key consideration in multi-step syntheses.

-

Hydrogen Bonding: The presence of two hydroxyl groups allows for both intra- and intermolecular hydrogen bonding, which will affect its physical properties such as boiling point, solubility, and its conformation in solution.

Section 1.3: Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The unique electronic environment of the strained ring gives rise to characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on a cyclopropane ring typically appear in a distinct upfield region of the ¹H NMR spectrum, usually between 0.2 and 1.0 ppm, due to anisotropic shielding effects from the ring currents. The diastereotopic protons of the CH₂ groups in the ring will exhibit complex splitting patterns (geminal and cis/trans vicinal coupling).

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ring CH₂ (4H, diastereotopic) | 0.4 - 0.9 | m (multiplet) | Jgem, Jcis, Jtrans ≈ 4-9 |

| -CH₂OH (2H) | 3.5 - 3.8 | s or d | J ≈ 5-7 (if coupled to OH) |

| C1-OH (1H) | 2.0 - 4.0 (variable, broad) | s (broad) | N/A |

| -CH₂OH (1H) | 2.5 - 4.5 (variable, broad) | s or t | J ≈ 5-7 (if coupled to CH₂) |

¹³C NMR (Carbon) Spectroscopy: Similar to ¹H NMR, the carbon atoms of the cyclopropane ring are also shielded and appear at unusually high field.

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) |

| Ring CH₂ | 5 - 15 |

| C1-OH | 50 - 65 |

| -CH₂OH | 60 - 70 |

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the hydroxyl functional groups.

| Functional Group | Vibrational Mode | Expected Frequency (ν, cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (ring) | Stretching | ~3080 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1000 - 1260 (strong) |

Part II: Synthesis and Hallmark Reactivity

The construction and subsequent chemical manipulation of this compound are dominated by its strained-ring nature.

Section 2.1: Synthesis via the Kulinkovich Reaction

A robust and widely adopted method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction .[7][8][9] This organotitanium-mediated transformation converts an ester into a cyclopropanol. To synthesize this compound, a suitable starting material would be an ester of glyceric acid, such as ethyl 2,3-dihydroxypropanoate, with appropriate protection of the primary hydroxyl group.

The mechanism proceeds through several key steps:

-

Formation of Titanacyclopropane: Two equivalents of a Grignard reagent (e.g., EtMgBr) react with a titanium(IV) alkoxide catalyst (e.g., Ti(OiPr)₄) to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a reactive titanacyclopropane.[8]

-

Reaction with Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent, adding across the carbonyl group of the ester.[8][10]

-

Cyclization and Product Formation: This addition forms an oxatitanacyclopentane intermediate, which rearranges and eliminates a titanium-oxo species to yield the cyclopropanol product after aqueous workup.[10]

Caption: Simplified workflow of the Kulinkovich reaction.

Section 2.2: Reactivity Profile: The Logic of Ring-Opening

The synthetic utility of cyclopropanols is derived from their facile ring-opening reactions, which provide access to valuable linear intermediates that would be difficult to synthesize otherwise.[11][12] This reactivity is a direct consequence of the release of ring strain.

-

Homoenolate Equivalents: Under basic or metal-catalyzed conditions, the cyclopropanol ring can open to form a metal homoenolate . This species is a powerful nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, Michael acceptors) to form γ-functionalized ketones.[12][13]

-

β-Keto Radicals: Single-electron oxidation (e.g., with Fe(III) or Cu(II)) can induce a homolytic cleavage of a C-C bond adjacent to the hydroxyl group, generating a β-keto radical . This radical intermediate can participate in a variety of carbon-carbon bond-forming reactions.[12][13]

-

Acid-Catalyzed Rearrangements: In the presence of strong acids, cyclopropanols can undergo ring expansion or rearrangement to yield cyclobutanones or linear ketones.[13]

Part III: Applications in Medicinal Chemistry

The unique structural and electronic properties of the cyclopropyl group make it a highly sought-after motif in drug design.

Section 3.1: The Cyclopropyl Moiety in Drug Design

Incorporating a cyclopropane ring into a drug candidate can confer several advantages:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Conformational Rigidity: The rigid structure of the ring restricts the number of available conformations of a molecule. This can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.

-

Improved Physicochemical Properties: The cyclopropyl group can modulate properties like lipophilicity and aqueous solubility, helping to optimize the ADME (absorption, distribution, metabolism, and excretion) profile of a drug.

-

Bioisosteric Replacement: It can serve as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, while offering a different spatial and electronic profile.

This compound serves as a key building block for introducing this valuable functionality. For instance, related structures like 1-(hydroxymethyl)cyclopropylacetic acid are critical intermediates in the synthesis of major pharmaceuticals like the asthma medication Montelukast.[14]

Part IV: Experimental Protocols

Protocol 4.1: Synthesis of this compound via Kulinkovich Reaction

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments. The starting material is ethyl 2-((tert-butyldimethylsilyl)oxy)acetate.

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Ethyl 2-((tert-butyldimethylsilyl)oxy)acetate

-

Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl, 1M)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add the protected ester (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add titanium(IV) isopropoxide (0.2 eq) to the solution via syringe and stir for 10 minutes.

-

Grignard Addition: Slowly add the ethylmagnesium bromide solution (2.2 eq) dropwise via a syringe pump over 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching: Upon completion, cool the mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

-

Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate. Combine the filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude silyl-protected cyclopropanol in THF. Add 1M HCl and stir at room temperature for 1-2 hours until TLC analysis shows complete removal of the TBS protecting group.

-

Final Purification: Neutralize the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Protocol 4.2: Spectroscopic Analysis

NMR Sample Preparation:

-

Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

IR Sample Preparation:

-

For neat analysis, place a small drop of the liquid product between two NaCl or KBr plates.

-

Alternatively, for a solution spectrum, dissolve a small amount in a suitable solvent (e.g., chloroform) in an IR-transparent cell.

-

Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Conclusion

This compound is more than a simple bifunctional molecule; it is a testament to the elegant complexity that arises from molecular strain. Its unique bent-bond structure defines a reactivity profile that chemists can exploit to forge intricate molecular pathways. By understanding the fundamental principles of its bonding, synthesis, and characteristic ring-opening reactions, researchers in organic synthesis and drug development can effectively utilize this potent building block to construct the next generation of complex chemical entities and innovative therapeutics.

References

-

Kulinkovich Reaction. SynArchive. [Link]

-

Kulinkovich Reaction. Organic Chemistry Portal. [Link]

-

Kulinkovich reaction. Grokipedia. [Link]

-

Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

-

Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Cyclopropane. Wikipedia. [Link]

-

DePuy, C. H. (1971). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 4(7), 217-222*. [Link]

-

What Causes Strained Rings Like Cyclopropane To Form? Chemistry For Everyone. [Link]

-

Molecules with Rings. University of Bristol, School of Chemistry. [Link]

-

Ring Strain in Cyclopropane. University of Wisconsin-Platteville. [Link]

-

Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]

-

Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Recent advances in asymmetric synthesis via cyclopropanol intermediates. Royal Society of Chemistry. [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649-7665*. [Link]

-

The Chemistry of Cyclopropanols. ResearchGate. [Link]

-

1-(2'-CIS-METHYL-CYCLOPROPYL)-1-HYDROXY-CYCLOPROPANE - Optional[13C NMR]. SpectraBase. [Link]

- Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

- Process for the preparation of hydroxymethyl-cyclopropane.

-

rel-(1R,2R)-2-Hydroxycyclopentanemethanol. PubChem. [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756*. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001368). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

-

Studies on preparation of 1, 1-bis (hydroxymethyl) cyclopropane as intermediate for a antiasthmatic drug. ResearchGate. [Link]

Sources

- 1. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. Rings [ch.ic.ac.uk]

- 4. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. synarchive.com [synarchive.com]

- 8. Kulinkovich Reaction [organic-chemistry.org]

- 9. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]

- 14. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]

1-(Hydroxymethyl)cyclopropanol CAS number 42082-92-8 properties

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropanol (CAS 42082-92-8): A Versatile Building Block for Modern Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a unique bifunctional molecule that holds significant potential for researchers, medicinal chemists, and professionals in drug development. Its strained three-membered ring, coupled with two distinct hydroxyl groups, offers a rich landscape for chemical transformations and makes it a valuable synthon for introducing the coveted cyclopropyl motif into complex molecular architectures.

Introduction: The Strategic Value of a Strained Diol

This compound (CAS: 42082-92-8) is a colorless to yellow liquid that is emerging as a critical building block in organic synthesis. The inherent high ring strain (approximately 28 kcal/mol) of the cyclopropane ring makes it susceptible to controlled ring-opening reactions, effectively serving as a masked homoenolate of propanal.[1][2] This reactivity profile, combined with the presence of both a primary and a tertiary alcohol, allows for a diverse range of selective functionalizations.

In the pharmaceutical industry, the cyclopropyl fragment is a privileged structural motif. Its incorporation into drug candidates has been shown to enhance metabolic stability, improve potency, modulate pKa, increase brain permeability, and reduce off-target effects by enforcing specific molecular conformations.[3][4][5] As such, synthons like this compound are instrumental in the modern drug discovery pipeline, providing a pathway to novel chemical entities with improved pharmacological profiles.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its effective use. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 42082-92-8 | [6] |

| Molecular Formula | C₄H₈O₂ | [7][8] |

| Molecular Weight | 88.11 g/mol | [6][9] |

| Appearance | Colorless to Yellow Liquid | [10] |

| Boiling Point | 68-70 °C at 1 Torr | [7][11] |

| Density (Predicted) | 1.310 ± 0.06 g/cm³ | [7][11] |

| pKa (Predicted) | 14.56 ± 0.20 | [7] |

| SMILES | C1CC1(CO)O | [6][8] |

| InChI Key | NAQUXQVIOQVIKV-UHFFFAOYSA-N | [8][10] |

Safety and Handling

Proper handling is crucial when working with reactive chemical intermediates. This compound is classified as a flammable liquid and is harmful if swallowed.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram(s) | [10][12] | |

| Signal Word | Danger / Warning | [10][12] |

| Hazard Statements | H225: Highly flammable liquid and vaporH226: Flammable liquid and vaporH302: Harmful if swallowedH319: Causes serious eye irritation | [10][12] |

| Precautionary Codes | P210, P273, P243, P403 | [10] |

Storage and Handling Recommendations:

-

Storage: Store in a freezer at temperatures under -20°C, sealed in a dry, inert atmosphere.[7][10]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Shipping: The compound is typically shipped in a cold pack to maintain its stability.[10]

Synthesis Protocol: Accessing the Cyclopropyl Diol

While several methods exist for the synthesis of cyclopropanols, the titanium-mediated Kulinkovich reaction provides a reliable and efficient route starting from readily available esters or lactones.[2][13] This approach leverages the reaction of a Grignard reagent with an ester in the presence of a titanium(IV) isopropoxide catalyst to form the cyclopropanol ring.

Experimental Protocol: Synthesis via Modified Kulinkovich Reaction

This protocol describes the synthesis of this compound from γ-butyrolactone.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add titanium(IV) isopropoxide (1.2 equivalents) to the stirred THF.

Step 2: Grignard Addition

-

In a separate flask, prepare a 2.0 M solution of ethylmagnesium bromide in THF (2.5 equivalents).

-

Add the Grignard solution dropwise to the cooled titanium-THF solution over 30 minutes, maintaining the temperature below 5°C. The solution will typically turn dark brown or black.

-

Allow the mixture to stir at 0°C for an additional 15 minutes.

Step 3: Substrate Addition and Reaction

-

Dissolve γ-butyrolactone (1.0 equivalent) in anhydrous THF (20 mL).

-

Add the lactone solution dropwise to the reaction mixture over 20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Quenching and Workup

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Filter the resulting mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with ethyl acetate (3 x 50 mL).

-

Combine the organic filtrates and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude product by vacuum distillation (e.g., at 1 Torr) to yield this compound as a colorless to pale yellow liquid.[7]

Causality and Rationale:

-

Titanium(IV) Isopropoxide: Acts as a catalyst to mediate the formation of a titanacyclopropane intermediate from the ester and two equivalents of the Grignard reagent.

-

Ethylmagnesium Bromide: Serves as both the alkylating agent and the reducing agent in the formation of the titanacycle.

-

Anhydrous Conditions: Grignard reagents and the titanium catalyst are highly sensitive to moisture; therefore, anhydrous solvents and a nitrogen atmosphere are essential to prevent decomposition and ensure high yields.

-

Aqueous Workup: The quench with NH₄Cl hydrolyzes the intermediate titanium and magnesium alkoxides to liberate the final diol product.

Synthesis Workflow Diagram

Caption: Kulinkovich reaction workflow for synthesis.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra, the following data is based on predicted values and established chemical shift ranges for similar structural motifs. This information is critical for the structural confirmation of the synthesized product.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Value / Range |

| ¹H NMR | -CH₂- (cyclopropyl, 4H) | 0.5 - 0.9 ppm (m) |

| -CH₂OH (hydroxymethyl, 2H) | 3.5 - 3.7 ppm (s) | |

| -OH (2H) | Variable, broad singlet | |

| ¹³C NMR | -CH₂- (cyclopropyl) | 10 - 20 ppm |

| -C- (quaternary) | 55 - 65 ppm | |

| -CH₂OH (hydroxymethyl) | 65 - 75 ppm | |

| IR | O-H stretch (alcohols) | 3200 - 3600 cm⁻¹ (broad) |

| C-H stretch (sp³) | 2850 - 3000 cm⁻¹ | |

| C-O stretch (alcohols) | 1000 - 1260 cm⁻¹ |

Interpretation:

-

¹H NMR: The spectrum is expected to be relatively simple. The four cyclopropyl protons would appear as a complex multiplet in the upfield region, characteristic of strained rings. The methylene protons of the hydroxymethyl group would likely appear as a singlet. The hydroxyl protons will be a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: Three distinct signals are anticipated: one for the two equivalent cyclopropyl carbons, one for the quaternary carbon bearing the hydroxyl groups, and one for the hydroxymethyl carbon.

-

Infrared (IR) Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most prominent feature, confirming the presence of the hydroxyl groups.

Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from its unique combination of a strained ring and two hydroxyl groups.

-

Ring-Opening Reactions: As with other cyclopropanols, the molecule is prone to ring-opening under acidic, basic, or radical conditions. This reactivity allows it to function as a versatile three-carbon building block, providing access to linear chains with defined functional groups.[1]

-

Selective Functionalization: The primary and tertiary alcohols exhibit different steric and electronic properties, enabling selective protection or derivatization. The primary alcohol can be selectively protected using bulky silyl ethers (e.g., TBDPSCl) or converted to other functional groups, leaving the more hindered tertiary alcohol intact for subsequent reactions.

-

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid, yielding highly functionalized cyclopropane derivatives. For instance, oxidation would lead to 1-hydroxycyclopropane-1-carbaldehyde, a valuable intermediate.

-

Intermediate for Pharmaceuticals: The core structure is a precursor to more complex cyclopropane-containing molecules. For example, it is structurally related to intermediates used in the synthesis of Montelukast, a leukotriene receptor antagonist for asthma treatment.[14][15]

Potential Reaction Pathways Diagram

Sources

- 1. Cyclopropanol - Wikipedia [en.wikipedia.org]

- 2. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. 1-(HYDROXYMETHYL)CYCLOPROPAN-1-OL | CAS 42082-92-8 [matrix-fine-chemicals.com]

- 9. americanelements.com [americanelements.com]

- 10. This compound | 42082-92-8 [sigmaaldrich.com]

- 11. This compound|lookchem [lookchem.com]

- 12. 1-(Hydroxymethyl)cyclopropan-1-ol | C4H8O2 | CID 15887890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyclopropanol synthesis [organic-chemistry.org]

- 14. CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid - Google Patents [patents.google.com]

- 15. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 1-(hydroxymethyl)cyclopropanol from Ethyl Cyclopropanecarboxylate

Abstract

1-(Hydroxymethyl)cyclopropanol is a valuable bifunctional building block in medicinal chemistry and materials science, prized for the unique conformational constraints imparted by its strained cyclopropane ring. This guide provides an in-depth, field-proven methodology for its synthesis via the reduction of ethyl cyclopropanecarboxylate. We will explore the underlying reaction mechanisms, present a detailed and validated experimental protocol, discuss critical process parameters, and offer insights into potential challenges and optimization strategies. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Strategic Importance of the 1,1-Disubstituted Cyclopropane Moiety

The cyclopropane ring, the smallest of the carbocycles, is a recurring motif in numerous biologically active molecules and pharmaceutical agents. Its rigid structure and unique electronic properties—often described as having partial double-bond character—allow it to serve as a versatile conformational constraint or a bioisostere for other functional groups. This compound, with its geminal hydroxyl and hydroxymethyl groups, offers two points for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.

This guide focuses on a robust and widely applicable laboratory-scale synthesis starting from the commercially available ester, ethyl cyclopropanecarboxylate. The core of this transformation is a chemoselective reduction, a fundamental operation in organic synthesis that requires careful selection of reagents and reaction conditions to achieve the desired outcome while preserving the integrity of the sensitive cyclopropane ring.

Synthetic Strategy and Mechanistic Underpinnings

The conversion of an ester to a diol is a classic reduction transformation. The primary challenge in this specific synthesis is to reduce the carboxylate group to a hydroxymethyl group without inducing ring-opening of the strained cyclopropane, a side reaction that can occur under harsh acidic or thermal conditions.[1]

The most effective and reliable method for this transformation on a laboratory scale is the use of a powerful hydride-donating agent, Lithium Aluminum Hydride (LiAlH₄).

The Rationale for Selecting Lithium Aluminum Hydride (LiAlH₄)

Esters are relatively unreactive carbonyl compounds and are resistant to reduction by mild agents like sodium borohydride (NaBH₄).[2] LiAlH₄, a potent and non-selective reducing agent, is required to efficiently effect this transformation.[2][3] Its high reactivity stems from the polarized Al-H bond, which delivers a nucleophilic hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester.

Reaction Mechanism

The reduction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: A hydride ion from the [AlH₄]⁻ complex attacks the carbonyl carbon of ethyl cyclopropanecarboxylate, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) leaving group. This step generates a transient cyclopropanecarboxaldehyde intermediate.

-

Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄, resulting in a second tetrahedral intermediate, a cyclopropylmethoxide anion.

-

Workup/Protonation: The reaction is quenched by the careful addition of water and/or a mild acid. This final step protonates the cyclopropylmethoxide and the 1-hydroxycyclopropoxide to yield the final diol product, this compound. The workup also serves to convert the aluminum byproducts into an easily filterable inorganic precipitate.

The overall synthetic workflow is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Validated Experimental Protocol

This protocol is designed for a laboratory setting and prioritizes safety, efficiency, and product purity.

Reagents and Equipment

-

Reagents: Ethyl cyclopropanecarboxylate, Lithium Aluminum Hydride (LiAlH₄, powder), Anhydrous Tetrahydrofuran (THF), Sodium Hydroxide (NaOH), Ethyl Acetate, Anhydrous Magnesium Sulfate (MgSO₄), Celite®.

-

Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser with a nitrogen/argon inlet, magnetic stirrer, ice-water bath, Büchner funnel and flask, rotary evaporator.

Critical Prerequisite: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.

-

Reagent Preparation:

-

Under a positive pressure of nitrogen, carefully charge the reaction flask with Lithium Aluminum Hydride (4.75 g, 125 mmol).

-

Add 150 mL of anhydrous THF to the flask to create a grey suspension.

-

In a separate dry flask, prepare a solution of ethyl cyclopropanecarboxylate (12.8 g, 100 mmol) in 50 mL of anhydrous THF and load this solution into the dropping funnel.

-

-

Reaction Execution:

-

Cool the LiAlH₄ suspension in the flask to 0 °C using an ice-water bath.

-

Begin dropwise addition of the ethyl cyclopropanecarboxylate solution from the dropping funnel to the stirred LiAlH₄ suspension. Causality: A slow rate of addition is crucial to control the highly exothermic reaction and prevent a dangerous temperature increase. Maintain the internal temperature below 10 °C. The addition typically takes 45-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

-

-

Reaction Quench (Fieser Workup):

-

Cool the reaction mixture back down to 0 °C in an ice-water bath.

-

Quench the reaction by the extremely cautious, dropwise, sequential addition of:

-

5 mL of water. (Observe for initial vigorous gas evolution).

-

5 mL of 15% aqueous sodium hydroxide solution.

-

15 mL of water.

-

-

Causality: This specific sequence is designed to precipitate the aluminum byproducts as a granular, easily filterable solid (LiAlO₂), which greatly simplifies the isolation process compared to an acid quench that keeps aluminum salts in solution.

-

-

Product Isolation:

-

Allow the resulting slurry to stir vigorously at room temperature for 30 minutes.

-

Filter the white precipitate through a pad of Celite® in a Büchner funnel.

-

Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to ensure complete recovery of the product.

-

Combine the filtrate and the washings in a separatory funnel. Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless oil.

-

Purify the crude oil by vacuum distillation to obtain pure this compound.

-

Data Summary and Characterization

Table 1: Key Reaction Parameters

| Parameter | Value | Rationale/Comments |

| Starting Material | Ethyl Cyclopropanecarboxylate | Commercially available and stable precursor. |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Potent hydride donor required for ester reduction.[2][3] |

| Stoichiometry | ~1.25 eq. LiAlH₄ per eq. of ester | A slight excess ensures complete conversion. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, inert solvent that solubilizes reactants. |

| Reaction Temp. | 0 °C to Room Temperature | Initial cooling controls exothermicity. |

| Typical Yield | 75-85% | Yield is dependent on anhydrous technique and workup. |

| Purification | Vacuum Distillation | Effective for separating the diol from non-volatile impurities. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | [4] |

| Molecular Weight | 88.11 g/mol | [4] |

| CAS Number | 42082-92-8 | [4][5] |

| Appearance | Colorless liquid/oil | --- |

| Boiling Point | ~101-103 °C at 10 mmHg | --- |

| IUPAC Name | 1-(hydroxymethyl)cyclopropan-1-ol | [4] |

Trustworthiness: A Self-Validating System

The described protocol incorporates several self-validating checks to ensure success and safety:

-

Inert Atmosphere: The use of nitrogen or argon is paramount. Any reaction with atmospheric moisture will consume the LiAlH₄, reduce the yield, and generate flammable hydrogen gas.

-

Controlled Addition: The exothermic nature of the reaction is the primary safety hazard. Monitoring the addition rate and internal temperature provides real-time control over the process.

-

Fieser Workup: The formation of a white, granular precipitate is a visual confirmation of a successful quench. A gelatinous or difficult-to-filter solid often indicates an improper quench procedure.

-

Spectroscopic Analysis: The final product's identity and purity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the ester's characteristic ethyl signals and the appearance of signals corresponding to the diol structure validate the transformation.

Alternative Approaches and Scalability

While LiAlH₄ reduction is ideal for laboratory scale, its cost and the generation of stoichiometric aluminum waste make it less suitable for large-scale industrial production. For multi-kilogram syntheses, catalytic hydrogenation is a more economical and environmentally friendly alternative. This process typically involves hydrogenating the ester under high pressure and temperature in the presence of a heterogeneous catalyst, such as a copper/zinc oxide or zinc chromite system.[6][7][8] However, these methods require specialized high-pressure reactor systems not commonly available in standard research labs.

Conclusion

The synthesis of this compound from ethyl cyclopropanecarboxylate via Lithium Aluminum Hydride reduction is a robust and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying chemical principles—from the choice of a potent reducing agent to the critical importance of anhydrous conditions and a controlled workup—researchers can confidently and safely execute this procedure. The detailed protocol and causal explanations provided herein serve as a comprehensive guide for scientists in drug discovery and chemical development, enabling the incorporation of the unique 1,1-disubstituted cyclopropane scaffold into novel molecular designs.

References

-

Cheng, K., Carroll, P. J., & Walsh, P. J. (2011). A diastereoselective synthesis of trans-2-substituted cyclopropanols. Organic Letters, 13(9), 2346–2349. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15887890, 1-(Hydroxymethyl)cyclopropan-1-ol. Retrieved from [Link].

-

Powers, D. C., & Toste, F. D. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Beilstein Journal of Organic Chemistry, 14, 2114–2120. Available at: [Link]

- Google Patents (2024). CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.

- Google Patents (1995). DE19543087A1 - Process for the preparation of cyclopropylmethanol.

-

Organic Chemistry Portal. Synthesis of cyclopropanols. Retrieved from [Link]

- Google Patents (2013). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

-

Trost, B. M., & Toste, F. D. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. The Journal of Organic Chemistry, 77(21), 9836–9842. Available at: [Link]

- Google Patents (2013). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

- Google Patents (1997). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.

- Google Patents (1998). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.

- Google Patents (2021). CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9964076, 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link].

-

Shaalaa.com (2020). Write Balanced Equation for the Following Conversion: Cyclopropane Carboxylic Acid to Cyclopropylmethanol. Retrieved from [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(34), 6835–6848. Available at: [Link]

-

Brainly.in (2019). convert cyclopropane carboxylic acid into cyclopropyl methanol. Retrieved from [Link]

-

Li, J., Zhu, S., Xu, Q., Liu, L., & Yan, S. (2019). Brønsted acid mediated intramolecular cyclopropane ring expansion/[4 + 2]-cycloaddition. Organic & Biomolecular Chemistry, 17(47), 10004–10008. Available at: [Link]

- Google Patents (1991). ES2002539A6 - Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol).

-

LibreTexts Chemistry (2014). 16.13A: Metal hydride reducing agents. Retrieved from [Link]

-

Organic Chemistry Portal. Kulinkovich Reaction. Retrieved from [Link]

-

Organic Syntheses (2004). A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Retrieved from [Link]

-

UCL Discovery (2023). Green Chemistry. Retrieved from [Link]

-

ResearchGate (2006). Catalytic Ring Opening of Acetylcyclopropane by Water and Alcohols under the Action of Copper or Palladium Salts. Retrieved from [Link]

-

ResearchGate (2010). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10964425, rel-(1R,2S)-1,2-Cyclopropanedimethanol. Retrieved from [Link].

-

Organic Syntheses (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved from [Link]

-

PubMed (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13005707, Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate. Retrieved from [Link].

-

RSC Publishing (2023). Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones. Retrieved from [Link]

-

RSC Publishing (1994). Infrared spectra of cyclopropanol and ethenol. Retrieved from [Link]

-

MDPI (2019). Synthesis of LiAlH4 Nanoparticles Leading to a Single Hydrogen Release Step upon Ti Coating. Retrieved from [Link]

-

PubMed (1989). Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 793152, rel-(1R,2R)-2-Hydroxycyclopentanemethanol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4101437, 1,1-Bis(hydroxymethyl)cyclopropane. Retrieved from [Link].

Sources

- 1. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1-(Hydroxymethyl)cyclopropan-1-ol | C4H8O2 | CID 15887890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]

- 7. US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents [patents.google.com]

- 8. ES2002539A6 - Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol). - Google Patents [patents.google.com]

A Spectroscopic Guide to 1-(hydroxymethyl)cyclopropanol: In-Depth Analysis and Characterization Protocols

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(hydroxymethyl)cyclopropanol. In the absence of extensive published experimental data, this document leverages predictive models and established spectroscopic principles to offer a detailed characterization of this unique bifunctional molecule. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed, field-proven protocols for the acquisition of such spectra, ensuring a self-validating system for experimental work.

Introduction

This compound (C₄H₈O₂, Molecular Weight: 88.11 g/mol ) is a fascinating small molecule featuring a strained cyclopropane ring substituted with both a primary and a tertiary alcohol.[1] This structural arrangement imparts unique chemical properties and potential for diverse applications in organic synthesis and medicinal chemistry. The cyclopropanol moiety, in particular, is a versatile functional group known for its role in various synthetic transformations.[2] Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound in any research or development endeavor. This guide provides a predictive yet robust framework for understanding and obtaining the key spectroscopic data for this compound.

Synthesis Context: The Kulinkovich Reaction

A plausible and efficient route to cyclopropanols is the Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.[3][4] In the context of this compound, a suitable precursor would be an ester of 1-hydroxycyclopropane-1-carboxylic acid. The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its unique structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the cyclopropyl protons, the hydroxymethyl protons, and the two hydroxyl protons. The protons on the cyclopropane ring are diastereotopic and are expected to appear in the highly shielded region of the spectrum, a characteristic feature of cyclopropanes due to their unique electronic structure.[5][6][7][8]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~3.5 | s | 2H | -CH₂OH | Protons on a carbon adjacent to an oxygen atom are deshielded and typically appear in this region. The signal is a singlet as there are no adjacent non-equivalent protons.[2] |

| ~2.5 | br s | 2H | -OH | The chemical shift of hydroxyl protons can vary depending on concentration, solvent, and temperature. They often appear as a broad singlet due to proton exchange.[2] |

| ~0.8 | m | 2H | cyclopropyl-H | The diastereotopic protons on one side of the cyclopropane ring. |

| ~0.6 | m | 2H | cyclopropyl-H | The diastereotopic protons on the other side of the cyclopropane ring, experiencing slightly different shielding. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the hydroxymethyl carbon and the carbons of the cyclopropane ring. The quaternary carbon of the cyclopropane ring will likely be the most deshielded among the ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment | Causality of Chemical Shift |

| ~65 | -CH₂OH | The carbon atom bonded to the electronegative oxygen of the primary alcohol is deshielded.[9] |

| ~55 | C(OH)(CH₂OH) | The quaternary carbon of the cyclopropane ring, bonded to two oxygen atoms, will be the most deshielded of the ring carbons. |

| ~15 | -CH₂- (cyclopropyl) | The methylene carbons of the cyclopropane ring are highly shielded. |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a liquid sample.

Workflow for NMR Spectroscopic Analysis

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology: [1][5][10]

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium oxide) in a clean vial.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Set up the desired 1D experiments (e.g., ¹H, ¹³C, DEPT).

-

Acquire the data with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key features will be the absorbances from the O-H and C-O bonds of the alcohol groups.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption in the high-wavenumber region, characteristic of the O-H stretching of hydrogen-bonded alcohols.[2][9][11] A strong C-O stretching absorption will also be present.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality of Absorption |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | The broadness is due to the varying degrees of hydrogen bonding between the alcohol molecules.[11][12] |

| 3000-2850 | Medium | C-H stretch (sp³ C-H) | Stretching vibrations of the C-H bonds in the hydroxymethyl and cyclopropyl groups. |

| ~1050 | Strong | C-O stretch (primary alcohol) | The stretching vibration of the carbon-oxygen single bond of the primary alcohol.[13] |

| ~1150 | Strong | C-O stretch (tertiary alcohol) | The stretching vibration of the carbon-oxygen single bond of the tertiary alcohol, typically at a slightly higher wavenumber than primary alcohols.[13] |

Experimental Protocol for IR Spectroscopy (Liquid Sample)

This protocol describes the acquisition of an IR spectrum for a liquid sample using the thin-film method with salt plates.[6][11][14]

Step-by-Step Methodology:

-

Sample Preparation:

-

Place one to two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates.

-

Clean the plates with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and a soft, lint-free tissue.

-

Store the clean, dry plates in a desiccator.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrum

The molecular ion peak (M⁺) for this compound would be at m/z 88. However, for alcohols, the molecular ion is often weak or absent.[1][15][16] The fragmentation of alcohols is typically dominated by two main pathways: α-cleavage and dehydration.[1][15][17]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 88 | [C₄H₈O₂]⁺ | Molecular Ion (M⁺) |

| 70 | [C₄H₆O]⁺ | Dehydration (Loss of H₂O from M⁺) |

| 57 | [C₃H₅O]⁺ | α-cleavage (Loss of -CH₂OH from M⁺) |

| 31 | [CH₂OH]⁺ | α-cleavage (Loss of the cyclopropanol ring) |

Fragmentation Pathway of this compound

Caption: Predicted mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry

This protocol provides a general procedure for the analysis of a small molecule like this compound using a mass spectrometer, potentially coupled with a separation technique like gas chromatography (GC-MS).[18][19][20]

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile).

-

If using an internal standard for quantification, add a known amount to the sample solution.

-

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system (e.g., GC or LC).

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray ionization (ESI) is often used for LC-MS and typically results in less fragmentation.

-

-

Mass Analysis:

-

The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The detector records the abundance of each ion at a specific m/z.

-

The resulting mass spectrum is a plot of ion intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion and characteristic fragment ions.

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and data from analogous structures, offer a solid foundation for researchers working with this compound. The included experimental protocols are designed to be robust and self-validating, enabling scientists to confidently acquire and interpret their own spectroscopic data. As with any predictive guide, experimental verification is the ultimate confirmation of the data presented herein.

References

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507.

-

Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

AdiChemistry. (2024, April 2). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM [Video]. YouTube. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectrum Acquisition. Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). NMR predictor. Retrieved from [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

PerkinElmer, Inc. (2014, March 11). Infrared Spectrometry - Sample Preparation and Instrumentation [Video]. YouTube. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

ResearchGate. (2020, June 27). Is there any software for Predicting MS Spectra of Organic Compounds?. Retrieved from [Link]

-

Reddit. (2023, March 7). IR spectrum predictor software. Retrieved from [Link]

-

Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Dr. Aman Bajpai. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Aalto Research Portal. (n.d.). Machine learning for spectroscopic properties of organic molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2012, July 24). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.

-

Organic Syntheses. (n.d.). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Retrieved from [Link]

Sources

- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. CASPRE [caspre.ca]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. homework.study.com [homework.study.com]

- 12. acdlabs.com [acdlabs.com]

- 13. materialneutral.info [materialneutral.info]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. PROSPRE [prospre.ca]

- 16. Visualizer loader [nmrdb.org]

- 17. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]